Truxenone

説明

Historical Context and Evolution of Truxenone Chemistry in Polycyclic Aromatic Hydrocarbons (PAHs) Research

The study of polycyclic aromatic hydrocarbons has a long history, with benzene (B151609), the foundational aromatic compound, discovered in 1825. dokumen.pub PAHs, composed of multiple fused benzene rings, retain the aromatic stability of benzene and exhibit electronic and optical properties influenced by their size and arrangement. dokumen.pub this compound, formally known as diindeno[1,2-a;1′,2′-c]fluorene-5,10,15-trione, and related truxene (B166851) derivatives have been known for over a century. case.edu Early interest in truxene derivatives included their liquid crystal properties in the 1980s. acs.org However, it is more recently that this compound has attracted significant attention as a core structure for building functional materials. case.edu The evolution of this compound chemistry within PAH research is driven by the potential to exploit its rigid, multi-condensed aromatic system and reactive carbonyl groups for further functionalization, leading to materials with diverse applications.

Fundamental Structural Characteristics of the this compound Core: A C3-Symmetric Platform for Advanced Materials

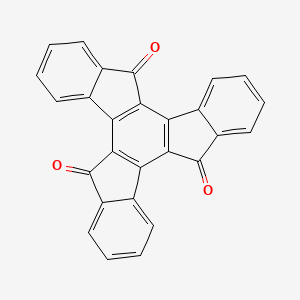

The this compound molecule possesses a distinct heptacyclic structure. ontosight.ai Crucially, it exhibits C3 symmetry, meaning it has three-fold rotational symmetry. case.edumdpi.comresearchgate.net This structural feature arises from the fusion of three indane-1,3-dione units around a central benzene ring, resulting in three identical carbonyl functional groups positioned symmetrically in the molecular plane. case.edu This C3-symmetric, rigid, and planar (or near-planar) core serves as an ideal template for the attachment of functional groups, allowing for the creation of derivatives that maintain or exploit this symmetry. case.eduresearchgate.net The central benzene ring fused to the three carbonyl groups acts as a strong electron-withdrawing unit. case.edu This electron-deficient nature is a key characteristic that can be further tuned through peripheral substitution. rsc.orgresearchgate.netresearchgate.netrsc.org

The C3 symmetry of this compound and its derivatives can lead to octupolar character, which is advantageous for certain nonlinear optical properties, potentially resulting in more efficient materials compared to their dipolar counterparts. case.edu While the this compound core itself is often described as planar, functionalization, such as the addition of electron-withdrawing moieties via Knoevenagel condensation, can induce curvature in the molecule due to steric repulsions. rsc.orgresearchgate.net Despite this induced curvature, the C3 symmetry can be restored in tris-adducts. rsc.org

Overview of Contemporary Research Directions in this compound Science and Engineering

Contemporary research on this compound is largely focused on leveraging its unique structure and tunable electronic properties for applications in advanced materials. Key research directions include:

Organic Electronics: this compound derivatives are being explored as electron-deficient materials for organic electronic devices, particularly as non-fullerene acceptors (NFAs) in organic photovoltaic (OPV) cells. rsc.orgresearchgate.netrsc.orgfrontiersin.orgrsc.org Their tunable absorption profiles, high absorptivities, and electron affinities make them promising alternatives to traditional fullerene acceptors. researchgate.netrsc.org Studies have investigated the synthesis and performance of mono-, bis-, and tris-adducts of this compound in OPVs, demonstrating the influence of the number and type of electron-withdrawing groups on material properties and device efficiency. rsc.orgresearchgate.net this compound-based materials are also being investigated as n-type organic semiconductors with high electron mobility. researchgate.netacs.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly: The rigid, disc-like structure of this compound derivatives, especially when functionalized with peripheral chains, promotes self-assembly into ordered columnar structures. researchgate.netresearchgate.net This self-assembly behavior is crucial for charge transport in organic electronic devices and for the formation of porous materials. researchgate.netresearchgate.netacs.org Research explores the influence of alkyl chain substitution patterns on the two- and three-dimensional self-assembly of this compound-based discogens. researchgate.net

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): this compound is utilized as a building block for the synthesis of porous organic polymers and covalent organic frameworks. upubscience.comnih.gov These materials offer high surface areas and tunable pore structures, making them suitable for applications in catalysis, gas adsorption, and energy storage. upubscience.comnih.gov For instance, this compound-based COFs have been explored as cathode materials in solid-state lithium-ion batteries. mdpi.comupubscience.comnih.gov

Nonlinear Optics (NLO): The C3 symmetry of this compound derivatives contributes to their octupolar character, which is beneficial for nonlinear optical applications, including two-photon absorption and parametric nonlinear optics. case.edu Research involves synthesizing substituted truxenones with donor groups to enhance their NLO properties. case.edu

Surface Adsorption and Interface Science: Studies investigate the adsorption behavior of this compound on surfaces, such as Cu(111), to understand molecule-substrate interactions and their impact on electronic properties and potential symmetry breaking upon adsorption. acs.org This is relevant for the fabrication of organic electronic devices.

These research directions highlight the versatility of the this compound core as a platform for designing functional materials with tailored properties for a range of advanced applications.

Data Table: Examples of this compound Derivatives and Applications

| This compound Derivative | Key Functionalization | Representative Application(s) | Relevant Property/Finding |

| This compound Knoevenagel Adducts (Mono-, Bis-, Tris-) | Electron-withdrawing moieties (e.g., cyanoacetate) | Organic Photovoltaics (Electron Acceptors) | Tunable absorption, high absorptivity, electron affinity. rsc.orgresearchgate.netrsc.org |

| This compound Triimide (TTI) | Imide groups | n-type Organic Semiconductors | Low LUMO energy level, electron mobility (e.g., 0.27 cm² V⁻¹ s⁻¹). researchgate.netresearchgate.net |

| This compound with Peripheral Alkyl/Alkynyl Chains | Long alkyl or alkynyl chains | Discotic Liquid Crystals, Self-assembling Semiconductors | Columnar self-assembly, high electron mobility (e.g., >1 cm² V⁻¹ s⁻¹). researchgate.netresearchgate.net |

| This compound-based Covalent Organic Framework (COF) | Linked via covalent bonds to form a porous network | Solid-State Lithium-Ion Battery Cathodes | High capacity. upubscience.comnih.gov |

| Substituted Truxenones with Donor Groups | Amine or alkoxy groups at specific positions | Nonlinear Optics | Enhanced first hyperpolarizability, octupolar character. case.eduresearchgate.net |

| This compound-based Porous Organic Polymers (POPs) | Formed via polymerization (e.g., Friedel-Crafts) | Photocatalysis, Adsorption | Thermal and chemical stability, metal-free photocatalytic activity, dye adsorption. acs.orgupubscience.com |

Data Table: Electronic Properties of this compound Knoevenagel Adducts

| Adduct Type | HOMO (eV) (Calculated) | LUMO (eV) (Calculated) | HOMO-LUMO Gap (eV) | Pyramidalization Angle (°) (POAV Analysis) |

| Mono-adduct (T1A) | -5.67 | -3.07 | 2.60 | 1.46 |

| Bis-adduct (T2A) | -5.67 | -3.13 | 2.54 | 2.01 |

| Tris-adduct (T3A) | -5.67 | -3.14 | 2.53 | 2.68 |

Note: Data for T1A, T2A, and T3A are calculated values from a specific study on electron-deficient this compound derivatives for organic photovoltaics. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H12O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDIUMGCHZHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327556 | |

| Record name | NSC666122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-15-3 | |

| Record name | NSC666122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Truxenone and Its Advanced Derivatives

Established Triple Condensation Routes

Triple condensation reactions represent foundational methods for accessing the truxenone scaffold, leveraging the inherent reactivity of cyclic diketones.

The original and a typical method for synthesizing this compound involves the acid-catalyzed triple condensation of indane-1,3-dione. fishersci.fieasychem.orgvulcanchem.comuni.lunih.govfishersci.com This reaction facilitates the self-assembly of three molecules of indane-1,3-dione to form the this compound core. Conditions for this transformation often involve heating indane-1,3-dione in the presence of a strong acid catalyst, such as methanesulfonic acid. For instance, heating indane-1,3-dione with methanesulfonic acid at 110 °C for several hours has been reported to yield this compound. This method provides a direct route to the core structure, although yields and the formation of side products can be dependent on the specific reaction conditions employed. easychem.orgvulcanchem.com

Cyclotrimerization is a key principle underlying the formation of the truxene (B166851) skeleton, which is central to this compound. Beyond the self-condensation of indane-1,3-dione, which can be viewed as a type of cyclotrimerization easychem.orgvulcanchem.comuni.lufishersci.com, other cyclotrimerization strategies have been explored in the context of this compound chemistry. The cyclotrimerization of 2-methyl acetophenone (B1666503) has been reported as a route leading to the truxene skeleton, which can then be elaborated to this compound. fishersci.cawikipedia.org While this compound itself is the cyclotrimer of indane-1,3-dione, related cyclotrimerization reactions have been utilized to construct similar C3-symmetric trisketone frameworks. nih.gov Brønsted acid-catalyzed aldol (B89426) cyclotrimerization has also been employed in the synthesis of truxene-based covalent organic frameworks, highlighting the versatility of this reaction type in constructing extended structures incorporating the truxene motif. americanelements.com

Acid-Catalyzed Condensation of Indane-1,3-dione for this compound Synthesis

Multi-Step and Convergent Synthesis Strategies

While direct condensation offers a straightforward route, multi-step and convergent syntheses provide greater control over substitution patterns and can be more tolerant of sensitive functionalities.

More recent synthetic efforts have focused on developing milder, multi-step routes to this compound and its substituted analogs. These strategies often begin with simpler, readily available precursors and build the this compound core through a sequence of controlled reactions. A five-step synthesis starting from 2-methylacetophenone has been described, which proceeds under milder conditions, such as room temperature, and is noted for its better tolerance of sensitive substituents compared to the direct acid-catalyzed condensation of indane-1,3-dione. fishersci.fi This approach allows for the introduction of various substituents at earlier stages of the synthesis, providing access to a wider range of functionalized this compound derivatives.

The strategic introduction of halogen atoms into this compound precursors is a significant area of research, particularly for the development of materials with specific electronic properties or as building blocks for larger carbon nanostructures like fullerenes and buckybowls. fishersci.finih.govnih.govrsc.org Halogen atoms, such as bromine and fluorine, can serve to activate subsequent intramolecular condensation reactions, guiding the formation of desired cyclic structures during processes like flash vacuum pyrolysis. fishersci.finih.gov The presence of the carbonyl groups in this compound is advantageous as it allows for selective Grignard additions without interfering with C-aryl-halogen bonds, providing a means to incorporate halogen atoms either onto the this compound core or within the radical being attached. fishersci.fi For example, bromine-substituted this compound derivatives have been synthesized as prospective precursors for geodesic structures. fishersci.fi Similarly, partial axial fluorination of this compound has been explored to tune its electronic properties and influence surface structures in molecular monolayers. nih.govrsc.org

Mild Multistep Syntheses for this compound and Substituted Analogs

Functionalization and Derivatization Protocols

This compound's structure, particularly its carbonyl groups and aromatic rings, provides multiple sites for functionalization, leading to a diverse array of derivatives with tailored properties. Various protocols have been developed for this purpose. The Knoevenagel reaction, for instance, can be applied to the carbonyl groups of this compound, allowing for the addition of active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) to form mono-, bis-, and tris-adducts. nih.gov The reaction of this compound with aryl Grignard reagents or alkynyllithium species, followed by reduction of the resulting tertiary alcohols, provides a route to 5,10,15-triarylated and trialkynylated truxene derivatives. nih.gov Functionalization on the periphery of the this compound core is also possible, including the introduction of amine donor groups, which can influence the electronic and optical properties of the molecule. Furthermore, this compound can be converted into tris(dicyanomethylene) derivatives, which are of interest for their nonlinear optical properties. uni.lu this compound and isothis compound have also served as starting materials for the synthesis of porous organic polymers through methods like Friedel-Crafts alkylation/oxidation, demonstrating their utility in constructing extended network materials. labsolu.ca

Here is a summary of some key synthetic approaches and derivatization reactions:

| Synthetic Method / Derivatization | Key Reactants / Conditions | Outcome / Application | Relevant Section |

| Acid-Catalyzed Condensation | Indane-1,3-dione, Acid catalyst (e.g., CH₃SO₃H), Heat | This compound core formation | 2.1.1 |

| Multistep Synthesis from 2-Methylacetophenone | 2-Methylacetophenone, Multiple steps (e.g., 5 steps), Mild conditions | This compound and substituted analogs, Tolerance for sensitive groups | 2.2.1 |

| Introduction of Halogen Atoms | This compound precursors, Halogenating agents (e.g., Br, F) | Halogenated this compound derivatives, Precursors for fulleren/buckybowls | 2.2.2 |

| Knoevenagel Reaction | This compound, Active methylene compounds (e.g., Ethyl cyanoacetate) | Mono-, bis-, and tris-adducts, Electron-deficient derivatives | 2.3 |

| Reaction with Organometallic Reagents and Reduction | This compound, Aryl Grignard / Alkynyllithium, Reducing agent | Triarylated / Trialkynylated truxene derivatives | 2.3 |

| Introduction of Amine Donors | This compound or derivatives, Amines | Peripherally functionalized truxenones, Tunable electronic/optical properties | 2.3 |

| Formation of Tris(dicyanomethylene) Derivatives | This compound or derivatives, Malononitrile (B47326) or related reagents | Electron-withdrawing derivatives, Nonlinear optical materials | 2.3 |

| Formation of Porous Organic Polymers (POPs) | This compound / Isothis compound, Friedel-Crafts conditions | Extended network materials, Photocatalysts | 2.3 |

(Note: The table above is a static representation. In an interactive format, users might be able to filter or sort the data.)

Knoevenagel Condensation for Electron-Deficient this compound Derivatives

The Knoevenagel condensation is a powerful reaction employed to synthesize electron-deficient this compound derivatives. rsc.orgresearchgate.net This condensation typically involves the reaction between a carbonyl compound (in this case, the carbonyl groups of this compound) and a compound with an activated methylene group, such as ethyl cyanoacetate. rsc.orgresearchgate.netrltsc.edu.in The reaction is often catalyzed by acids or bases. rltsc.edu.in

This method allows for the introduction of electron-withdrawing functionalities onto the this compound core, further enhancing its electron-accepting capabilities. For example, the Knoevenagel reaction between a 5-hexyl-2-thienyl-substituted this compound and ethyl cyanoacetate has been used to obtain mono-, bis-, and tris-adducts. rsc.orgresearchgate.net These adducts exhibit increased electron deficiency and have been investigated as potential alternatives to fullerenes in organic photovoltaic applications. rsc.orgresearchgate.net

Research findings indicate that the Knoevenagel adduct formation can lead to a contortion of the otherwise planar this compound motif, affecting the crystallinity of the resulting derivatives. rsc.orgresearchgate.net Despite this, the adducts demonstrate good thermal stability, with minimal weight loss observed below 350 °C, making them suitable for organic electronic applications. rsc.orgresearchgate.net

| This compound Derivative | Reactant with Activated Methylene | Yield Range (%) | Thermal Stability (5% weight loss) |

| Mono-adduct (T1A) | Ethyl cyanoacetate | 4–19 | > 365 °C |

| Bis-adduct (T2A) | Ethyl cyanoacetate | 28–31 | > 365 °C |

| Tris-adduct (T3A) | Ethyl cyanoacetate | 14–23 | > 365 °C |

Note: Data compiled from research findings on the Knoevenagel reaction of a specific this compound derivative with ethyl cyanoacetate. rsc.orgresearchgate.net

Aromatic Nucleophilic Substitution for Amine-Substituted Truxenones

Aromatic nucleophilic substitution (SNAr) provides a route to synthesize truxenones substituted with amine donor groups. case.edumasterorganicchemistry.com The central benzene (B151609) ring of this compound, activated by the electron-withdrawing carbonyl groups, is susceptible to nucleophilic attack. case.edu This allows for the displacement of suitable leaving groups (such as halogens) by amine nucleophiles. case.edumasterorganicchemistry.com

This methodology is particularly useful for introducing electron-donating amine functionalities onto the this compound core, creating molecules with donor-acceptor characteristics. The triple nucleophilic substitution of 4,9,14-trifluorothis compound with secondary amines is an example of this approach, leading to truxenones substituted by amine donor groups at the 4, 9, and 14 positions. case.edu These amine-substituted truxenones are of interest for applications in nonlinear optics due to their multipolar nature and C3h symmetry. case.edu

Multi-Imidization for this compound Triimide Formation

This compound triimides (TTIs) represent a class of electron-deficient organic compounds with potential as n-type organic semiconductors. researchgate.netresearchgate.netdntb.gov.ua A facile synthetic protocol for the isolation of TTIs involves the multi-imidization of a suitable this compound precursor. researchgate.netresearchgate.netdntb.gov.ua Imidization reactions typically involve the condensation of an anhydride (B1165640) with an amine.

The multi-imidization process is crucial for lowering the LUMO energy level of the resulting TTIs, which is a key factor for tailoring their optoelectronic and semiconducting properties. researchgate.netdntb.gov.uacolab.ws Research has reported the design and synthesis of this compound-based triimides through the reaction of a this compound derivative with an anhydride, such as pyromellitic dianhydride (PMDA). researchgate.net This approach yields a new family of imides supported on the this compound core, characterized by techniques including NMR and UV-Vis spectroscopy. researchgate.net

| This compound Triimide Derivative | Precursor this compound Derivative | Imidizing Agent | Reported Yield (%) |

| TTI (various examples) | This compound derivative | Anhydride (e.g., PMDA) | 18–26 |

Note: Data compiled from research findings on the synthesis of this compound triimides. researchgate.net

Synthesis of this compound-Based Dipyrromethanes (DPMs)

The synthesis of this compound-based dipyrromethanes (DPMs) involves the condensation of acetylated this compound compounds with pyrrole (B145914). beilstein-journals.orgresearchgate.netnih.gov This reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA). beilstein-journals.orgresearchgate.netnih.gov The reaction can be controlled to achieve mono-, di-, or tri-substitution with dipyrromethane units on the this compound core by adjusting the stoichiometry of pyrrole and the amount of catalyst. beilstein-journals.orgresearchgate.netnih.gov

The condensation is generally carried out at temperatures ranging from 0 °C to room temperature. beilstein-journals.orgresearchgate.netnih.gov After the reaction is complete, the products are usually purified using silica-gel column chromatography. beilstein-journals.orgresearchgate.netnih.gov This synthetic route provides access to novel truxene-centered DPMs in good yields (60–80%). beilstein-journals.orgresearchgate.netnih.gov These this compound-based DPMs are of interest as building blocks for more complex molecular structures and have been characterized using standard spectroscopic techniques like 1H NMR, 13C NMR, and HRMS. beilstein-journals.orgresearchgate.netnih.gov

| This compound-Based DPM Derivative | Acetylated this compound Precursor | Pyrrole Equivalents | TFA Equivalents | Temperature (°C) | Yield Range (%) |

| Mono-substituted DPM | Acetylated this compound | 5 | 0.1 | 0 to RT | 60–80 |

| Di-substituted DPM | Acetylated this compound | 10 | 0.2 | 0 | 60–80 |

| Tri-substituted DPM | Acetylated this compound | 15 | 0.3 | 0 to RT | 60–80 |

Note: Data compiled from research findings on the synthesis of truxene-based dipyrromethanes. beilstein-journals.orgresearchgate.netnih.gov

Polymerization Routes for Porous Organic Frameworks and Polymers

This compound and its derivatives serve as valuable building blocks for the construction of porous organic frameworks (POFs) and other polymers with tailored properties. frontiersin.orgrsc.orgupubscience.comnih.gov The rigid, planar, and C3-symmetric structure of this compound makes it suitable for forming extended, well-defined porous networks. researchgate.netacs.orgresearchgate.net

Various polymerization routes are employed, including metal-catalyzed coupling reactions, Lewis acid-mediated polycondensations, and acid-catalyzed trimerizations. acs.org "Click polymerization," such as the Cu(I)-catalyzed azide-alkyne cycloaddition, has also been explored for synthesizing truxene-based porous polymers. acs.org For example, porous polymers consisting of truxene units connected through triazole nodes have been synthesized via this method, demonstrating high surface areas and adsorption capacities for dyes and gases. acs.org

Another approach involves using truxene or isotruxene as starting materials, followed by reactions like Friedel-Crafts alkylation/oxidation to form porous organic polymers. upubscience.com These polymerization methods leverage the structural features of the this compound core to create materials with intrinsic microporosity, high surface area, and excellent chemical and thermal stability, making them promising for applications in gas adsorption, catalysis, and energy storage. oaepublish.comfrontiersin.orgupubscience.comnih.govacs.orgresearchgate.net

| Polymer/Framework Type | This compound/Truxene Precursor | Polymerization Method | Linkage Type | Key Property/Application |

| Porous Triazole-Linked Polymers | Truxene derivative | Cu(I)-catalyzed azide-alkyne cycloaddition | Triazole | Dye removal, gas adsorption |

| Porous Organic Polymers (POPs) | Truxene/Isotruxene | Friedel-Crafts alkylation/oxidation | Methylene/Oxide | Photocatalysis, benzylic functionalization |

| Covalent Organic Frameworks (COFs) | Truxene | Condensation (e.g., with diboronic acid) | Boronic ester | High surface area |

| Conjugated Microporous Polymers | This compound/Truxene derivative | Various coupling reactions (e.g., Sonogashira-Hagihara) | Various | CO2 adsorption and separation, photocatalysis |

Note: Data compiled from research findings on the polymerization of this compound/truxene-based materials. oaepublish.comfrontiersin.orgupubscience.comnih.govacs.orgresearchgate.net

Advanced Structural Elucidation and Conformational Dynamics of Truxenone Systems

Crystallographic Analysis of Truxenone and its Derivatives

Crystallography, particularly single-crystal X-ray diffraction, provides invaluable insights into the solid-state structure of this compound systems, revealing detailed information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique employed to determine the three-dimensional structure of crystalline substances at the atomic level. uhu-ciqso.esceitec.czcarleton.edu It provides detailed information on unit cell dimensions, bond lengths, bond angles, and atomic positions, which are crucial for understanding the intrinsic molecular structure of this compound and its derivatives. uhu-ciqso.escarleton.edu This technique has been utilized to characterize the structure of this compound-based metal-organic frameworks (MOFs), revealing the arrangement of this compound cores linked by other organic ligands and metal clusters within the framework structure. acs.org SCXRD analysis of this compound triimide derivatives has also been reported, providing clear views of their molecular structures in the crystalline phase. researchgate.net Furthermore, SCXRD has been applied to study radical anion and diradical dianion salts of indenofluorenediones, including a this compound derivative, although obtaining suitable crystals for certain species can be challenging. mdpi.comresearchgate.net The technique is essential for elucidating how molecules pack together in the solid state, forming supramolecular architectures that influence material properties. uhu-ciqso.escarleton.edu

Investigation of Non-Planarity and Molecular Curvature in Substituted Truxenones

While the core this compound structure is often depicted as planar or nearly planar, substitution patterns can significantly influence its planarity and induce molecular curvature. SCXRD studies on substituted truxenones have shown that the introduction of certain groups, such as dicyanomethylene substituents, can lead to a loss of planarity due to steric interactions with neighboring aromatic rings. mdpi.comcase.edu This contortion of the this compound core upon functionalization has been observed and is believed to contribute to a lack of crystallinity in some derivatives. rsc.org Energy-minimized conformations of this compound adducts, calculated using computational methods, also indicate increased molecular curvature depending on the nature and position of substituents. researchgate.net This deviation from planarity is a crucial aspect of the conformational dynamics of this compound systems and impacts their solid-state packing and electronic properties. frontiersin.org

Analysis of Intermolecular Packing and π-π Stacking Interactions in Crystalline Phases

Here is a table summarizing some crystallographic data points from the search results:

| Compound | Technique | Key Finding | Relevant Data | Source |

| This compound-based MOFs | SCXRD | Framework topology and unit cell parameters retained upon substitution. | Unit cell lengths matching MUF-7 systems. | acs.org |

| This compound Triimide (2b) | SCXRD | Strong intermolecular π-π interactions in crystal packing. | π-π distance: 3.33-3.45 Å; Centroid-to-centroid distance: 3.55-3.85 Å | researchgate.net |

| This compound Triimide (2c) | SCXRD | Strong intermolecular π-π interactions in crystal packing. | π-π distance: 3.33-3.45 Å; Centroid-to-centroid distance: 3.55-3.85 Å | researchgate.net |

| Indeno[2,1-b]fluorene-10,12-dione salt | SCXRD | Crystalizes in triclinic space group P 1 ¯. | Shortest distance between dianions: 3.605(3) Å. | mdpi.com |

Spectroscopic Characterization for Structural Confirmation and Electronic Properties

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming the chemical structure, purity, and molecular integrity of this compound compounds and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Elucidation

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used to confirm the structure of synthesized this compound derivatives by providing detailed information about the types and connectivity of atoms within the molecule. mdpi.comcase.edufrontiersin.orgcapes.gov.brsemanticscholar.orgresearchgate.netyoutube.combhu.ac.inresearchgate.net ¹H NMR spectra reveal the different types of hydrogen atoms and their environments, with characteristic chemical shifts and coupling patterns that help in assigning specific protons to positions on the this compound core and its substituents. youtube.com For example, ¹H NMR data for substituted truxenones show distinct signals for aromatic and aliphatic protons, with splitting patterns providing information about neighboring protons. case.edusemanticscholar.org ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, with each non-equivalent carbon atom typically giving a separate signal. bhu.ac.in The chemical shifts in ¹³C NMR spectra are particularly sensitive to the electronic environment of the carbon atoms, allowing for differentiation between carbonyl carbons, aromatic carbons, and aliphatic carbons. bhu.ac.in Proton-decoupled ¹³C NMR spectra are commonly acquired to simplify the spectrum, showing each unique carbon as a singlet. bhu.ac.in Detailed ¹H and ¹³C NMR data have been reported for various this compound derivatives, confirming their successful synthesis and structural identity. case.edufrontiersin.orgsemanticscholar.org Variable-concentration ¹H NMR studies can also provide insights into the self-aggregation behavior of truxenones in solution through π-π facial interactions. researchgate.net

Here is a table summarizing some NMR data points from the search results:

| Compound | Technique | Solvent | Key ¹H NMR Peaks (δ in ppm) | Key ¹³C NMR Peaks (δ in ppm) | Source |

| This compound | ¹H NMR | CDCl₃ | 7.83 (d), 7.67 (d), 7.62 (s), 4.28 (s) | 191.7, 148.7, 132.7, 129.8, 129.3, 127.7, 126.3, 55.8, 51.9 | case.edu |

| 4,9,14-Tris(5-hexyl-2-thienyl)this compound (1a) | ¹H NMR | CDCl₃ | 8.70 (d), 7.15 (d), 6.99 (dd), 6.97 (d), 6.53 (d), 2.70 (t), 1.67 (m), 1.37 (m), 0.96 (t) | 189.80, 147.56, 145.68, 141.44, 140.42, 140.31, 133.30, 129.73, 126.60, 125.30, 125.15, 124.07, 123.82, 31.83, 31.57, 30.50, 29.19, 22.86, 14.32 | semanticscholar.org |

| 4,9,14-Tris(3-hexyl-2-thienyl)this compound (1b) | ¹H NMR | CDCl₃ | 8.45 (d), 7.76 (d), 7.66 (dd), 7.41 (d), 7.08 (d), 2.78 (t), 1.68 (m), 1.31 (m), 0.85 (t) | 162.49, 144.26, 141.59, 140.98, 139.33, 135.57, 135.30, 133.90, 132.35, 130.57, 127.99, 126.57, 126.22, 113.83, 112.87, 78.42, 31.78, 31.13, 29.36, 29.29, 22.74, 14.19 | semanticscholar.org |

| FTr-3PDI-Se | ¹H NMR, ¹³C NMR | Fully characterized by ¹H NMR and ¹³C NMR. | Fully characterized by ¹H NMR and ¹³C NMR. | frontiersin.org |

Mass Spectrometry (MS, HRMS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. algimed.comresearchgate.net High-resolution mass spectrometry (HRMS) offers enhanced accuracy in mass measurement, allowing for the determination of exact masses and thus enabling the confirmation of the molecular formula and the identification of unknown compounds. algimed.comresearchgate.net MS is frequently used in the characterization of this compound derivatives to confirm their molecular integrity and verify the success of synthetic procedures. mdpi.comcase.edufrontiersin.orgcapes.gov.brsemanticscholar.org Analysis of fragmentation patterns in MS can provide additional structural information by revealing how the molecule breaks down into smaller, charged fragments under vacuum. algimed.comresearchgate.net This fragmentation pattern can be used as a fingerprint to confirm the identity of a compound or to deduce structural features. HRMS has been employed to characterize new this compound derivatives, ensuring the precise mass corresponds to the expected molecular formula. case.edufrontiersin.org

Here is a table summarizing some Mass Spectrometry data points from the search results:

| Compound | Technique | Key Finding | Relevant Data | Source |

| This compound | MS | Molecular ion observed. | m/z 370.8, etc. | case.edu |

| FTr-3PDI-Se | MALDI-TOF MS | Fully characterized. | Molecular weight confirmed. | frontiersin.org |

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopy are fundamental tools for probing the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths at which a compound absorbs light, corresponding to the energy differences between electronic energy levels. Fluorescence emission occurs when a molecule in an excited electronic state relaxes to a lower energy state by emitting a photon.

Studies on this compound and its derivatives have utilized UV-Vis spectroscopy to characterize their electronic structure and how it is influenced by substitution and environment. This compound itself exhibits strong absorption peaks in the near ultraviolet region. For instance, this compound shows characteristic peaks at 304 and 324 nm in chloroform (B151607) solution, attributed to the presence of the aromatic ketone moiety. nii.ac.jp

Derivatization of the this compound core can significantly impact its absorption profile. For example, electron-deficient this compound adducts show UV-Vis absorption spectra with maxima that exhibit a gradual red-shift (towards longer wavelengths) as the degree of functionalization increases, both in solution (dichloromethane) and as thin films. rsc.orgresearchgate.net This red-shift suggests a decrease in the energy gap between the ground and excited electronic states, likely due to extended π-conjugation or electronic interactions introduced by the substituents. The magnitude of this shift can be substantial, ranging from 20 to 30 nm when comparing mono-, bis-, and tris-adducts. rsc.orgresearchgate.net

The physical state of the material also influences the absorption characteristics. Comparing solutions to thin films, small red-shifts (2-4 nm) were observed for mono- and bis-adducts, while a slight blue-shift (3 nm) was noted for a tris-adduct. rsc.orgresearchgate.net Furthermore, a significant broadening of the absorption profile, particularly on the low-energy side, is typically seen when transitioning from solution to the solid state. rsc.org

Theoretical calculations, such as those using the SWizard program, have been employed to corroborate experimental UV-Vis data for this compound derivatives. rsc.orgresearchgate.net These calculations can accurately predict the observed red-shift with increasing functionalization and also suggest a gradual increase in molar absorptivity. rsc.orgresearchgate.net Experimental measurements have confirmed high molar extinction coefficients for some this compound derivatives, exceeding 89,000 M⁻¹ cm⁻¹. rsc.orgresearchgate.net

While UV-Vis absorption provides information about transitions from the ground state to excited states, fluorescence emission spectroscopy explores the de-excitation pathways. This compound trioxime has been reported to exhibit fluorescence emission. nii.ac.jp Some this compound derivatives have shown relatively strong emission in the red region of the spectrum with notable fluorescence quantum yields and display solvatofluorochromism, where the emission wavelength shifts depending on the solvent polarity. researchgate.net For example, an emission shift from 570 nm in toluene (B28343) to 670 nm in chloroform has been observed for certain derivatives. researchgate.net

The UV-Vis absorption data for selected this compound adducts in dichloromethane (B109758) solution and as thin films are summarized in the table below:

| Compound | Absorption Maximum (Solution, nm) | Absorption Maximum (Thin Film, nm) | Red-shift (Solution to Film, nm) |

| T1A | ~350 | ~352 | 2 |

| T2A | ~370 | ~374 | 4 |

| T3A | ~380 | ~377 | -3 (Blue-shift) |

Note: Data extracted and approximated from graphical representations in source rsc.org. T1A, T2A, and T3A refer to mono-, bis-, and tris-adducts of this compound with cyanoestervinylene moieties. rsc.orgresearchgate.net

Time-Resolved Fluorescence Lifetime Measurements for Photophysical Dynamics

Time-resolved fluorescence lifetime measurements provide crucial information about the excited-state dynamics of fluorescent molecules. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before emitting a photon. This parameter is sensitive to the molecule's local environment and can be influenced by various photophysical processes such as energy transfer, quenching, and charge transfer. picoquant.commdpi.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to determine fluorescence lifetimes by measuring the time delay between excitation pulses and the detection of single emitted photons. picoquant.comhoriba.com

While the general principles and applications of time-resolved fluorescence lifetime measurements are well-established for studying photophysical dynamics picoquant.commdpi.comhoriba.combmglabtech.comnih.gov, specific reported fluorescence lifetime data for this compound or its direct derivatives were not found in the provided search results. However, given that some this compound derivatives exhibit fluorescence nii.ac.jpresearchgate.net, time-resolved fluorescence spectroscopy would be a valuable technique to investigate their excited-state behavior. Such studies could provide insights into the rates of radiative and non-radiative decay processes, the influence of substituents and environment on these rates, and the potential for energy or charge transfer in systems containing this compound fluorophores. For instance, time-resolved studies could explore how the observed solvatofluorochromism in certain this compound derivatives researchgate.net is reflected in changes in their fluorescence lifetimes in different solvents.

Although direct fluorescence lifetime data for this compound is not available from the search results, related time-resolved techniques have been applied to this compound systems. For example, flash-photolysis time-resolved microwave conductivity measurements have been used to screen microscopic charge carrier transport properties and dynamics in this compound triimide, providing information about excited state processes leading to charge separation. dntb.gov.ua

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anionic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical anions. This compound derivatives can undergo reduction to form radical anionic species, which are of interest in applications like organic electronics where charge transport is critical. EPR spectroscopy provides valuable information about the presence, concentration, and electronic structure of these paramagnetic species.

EPR spectroscopy has been successfully used to confirm the formation of organic radicals upon irradiation of metal-organic frameworks (MOFs) containing this compound cores. acs.org The intensity and longevity of the EPR signal in such systems are dependent on the specific structural details of the ligand and the framework. acs.org

Studies on crystalline radical anion salts of this compound (Tr•⁻) have utilized EPR spectroscopy to investigate the delocalization of the unpaired electron. researchgate.netmdpi.com EPR spectra of this compound radical anion salts typically show signals with g-factors close to the free electron value (g ≈ 2.0023). For example, a signal with g = 2.0037 was observed after irradiating this compound-containing MOF samples. acs.org In solution, the EPR spectra of some this compound radical anions show complicated signals with g-tensors around 2.0041 to 2.0043, indicating the delocalization of the unpaired electron. mdpi.com

The symmetry of the radical anion and its interactions with counterions can be probed by EPR. Calculations predict that this compound radical anions can undergo Jahn-Teller distortions. researchgate.net These distortions can be enhanced by the asymmetric approach of cations to the radical anion, leading to bond length alternations and asymmetry in the EPR signal. researchgate.net For instance, asymmetry in the EPR signal was observed for a specific this compound radical anion salt ({Cp*₂Co⁺)}(Tr•⁻)⋅2 C₆H₄Cl₂). researchgate.net

Analysis of hyperfine coupling constants (HFCs) in EPR spectra provides detailed information about the spin density distribution within the radical anion. mdpi.comnih.gov The HFCs correspond to the interaction between the unpaired electron spin and the nuclear spins of nearby atoms (e.g., protons). The magnitude of the HFCs is proportional to the unpaired electron spin density on the interacting nucleus or adjacent atoms. nih.gov Solution EPR spectra of this compound radical anions have shown couplings with multiple sets of proton hyperfine coupling constants, indicating the distribution of the unpaired electron over the molecular framework. mdpi.com This experimental data supports calculated spin density distributions. mdpi.com

Temperature-dependent EPR measurements can also provide insights into the behavior of this compound radical anions, such as changes in g-factors and linewidths with temperature. researchgate.net These studies can reveal information about dynamics or interactions within the material.

While a single peak with g = 2.0039 was observed in the solution EPR spectrum of one this compound radical anion salt (3K), hyperfine splitting was not resolved in this specific case, making simulation difficult. mdpi.com However, for other related radical anions, detailed simulations based on resolved hyperfine couplings have been performed, confirming the delocalization of the unpaired electron. mdpi.com

The study of this compound radical anions using EPR spectroscopy is essential for understanding their electronic structure, spin distribution, and how these properties are influenced by the molecular environment and counterions, which is critical for their application in organic electronic devices.

Theoretical and Computational Investigations of Truxenone Architectures

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a widely used computational method for studying the electronic structure of molecules and materials. It offers a balance between computational cost and accuracy, making it suitable for investigating systems like truxenone derivatives. arxiv.org Quantum chemical calculations provide details about molecular properties that are difficult to obtain experimentally.

Geometry Optimization and Conformational Energy Landscapes of this compound Derivatives

Geometry optimization is a fundamental step in computational chemistry to find the lowest energy arrangement of atoms in a molecule. For this compound and its derivatives, DFT calculations are used to determine their minimum-energy conformations. cnr.it Studies on this compound adducts have shown that while the core this compound structure is expected to be coplanar, the addition of substituents can lead to curved conformations due to steric repulsions. rsc.orgresearchgate.netrsc.orgresearchgate.net

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. Exploring this landscape helps understand the possible shapes a molecule can adopt and the energy barriers between them. nih.govchemrxiv.orgbiorxiv.orgchemrxiv.org For this compound derivatives, computational studies using methods like B3LYP/6-31G* have been employed to investigate the effect of adduct formation on molecular conformation and to visualize energy-minimised structures. rsc.orgresearchgate.netrsc.orgresearchgate.net

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions and Energy Levels

The electronic structure of a molecule, particularly the distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its electronic and optical properties. dntb.gov.ua For this compound derivatives, DFT calculations are frequently used to determine HOMO and LUMO energy levels and visualize their spatial distributions. rsc.orgrsc.orgresearchgate.netfrontiersin.org

Studies have shown that for some this compound adducts, the HOMO can be localized on electron-rich peripheral groups, while the LUMO is localized around the electron-deficient this compound core. rsc.orgresearchgate.net This spatial separation can be beneficial for independently tuning HOMO and LUMO energy levels. rsc.org The calculated HOMO-LUMO gap is an important parameter related to the electronic excitation energy and can vary depending on the specific this compound derivative. rsc.org For example, calculated HOMO energy values of approximately -5.67 eV have been reported for some this compound adducts, with LUMO energy levels around -3.07 eV to -3.14 eV. rsc.orgresearchgate.net this compound itself has calculated HOMO and LUMO levels of approximately -6.00 eV and -3.54 eV, respectively. researchgate.net

Here is a table summarizing some calculated HOMO and LUMO energy levels for this compound and selected derivatives:

| Compound | Calculation Level | Calculated HOMO (eV) | Calculated LUMO (eV) |

| This compound (Tqn) | DFT/B3LYP/6-31G(d,p) | -6.00 | -3.54 |

| This compound Adducts (e.g., T1A, T2A) | Gaussian B3LYP/6-31G* | -5.67 | -3.07 to -3.13 |

| This compound Triimide (TTI) 2a/2b | DFT/B3LYP/6-31G++(d,p) | -5.87 | -4.18 |

| This compound Triimide (TTI) 2c | DFT/B3LYP/6-31G++(d,p) | -5.95 | -4.16 |

| This compound Triimide (TTI) 2d | DFT/B3LYP/6-31G++(d,p) | -6.00 | -4.20 |

Prediction and Characterization of Pyramidalization Angles and Molecular Curvature

The introduction of substituents to the this compound core can induce non-planarity and curvature. Computational methods, such as the π-orbital axis vector (POAV) analysis, are used to quantify this curvature by calculating pyramidalization angles at specific carbon atoms within the this compound core. rsc.orgresearchgate.netrsc.orgresearchgate.netwikipedia.org

Studies on this compound adducts have shown increasing molecular curvature with an increasing number of bulky substituents. rsc.orgresearchgate.netrsc.orgresearchgate.net For example, the largest pyramidalization angles were found to be 1.46° for a mono-adduct (T1A), 2.01° for a bis-adduct (T2A), and 2.68° for a tris-adduct (T3A), illustrating the effect of additional substituents on inducing curvature. rsc.orgresearchgate.netrsc.orgresearchgate.net This contortion of the core can influence π-π stacking and crystallinity. rsc.org

Here is a table showing the largest pyramidalization angles for some this compound adducts:

| This compound Adduct | Largest Pyramidalization Angle (°) |

| T1A | 1.46 |

| T2A | 2.01 |

| T3A | 2.68 |

Modeling of Non-Covalent Interactions: Hydrogen Bonding Networks and π-π Interactions

Non-covalent interactions, such as hydrogen bonding and π-π interactions, are crucial in determining the self-assembly and solid-state packing of molecules like this compound. encyclopedia.pubrsc.orgnih.govspringernature.comuantwerpen.be Computational modeling, often combined with experimental techniques like Scanning Tunneling Microscopy (STM), is used to investigate these interactions. researchgate.net

Simulation of Adsorption Behavior on Surfaces

Computational simulations are employed to understand how this compound molecules interact with and adsorb onto various surfaces. These studies are important for applications in surface science and device fabrication. DFT calculations and atomistic simulations can determine preferred adsorption sites and the orientation of molecules on a surface. researchgate.netacs.orgdiamond.ac.uknih.govacs.org

For example, DFT calculations combined with STM have been used to investigate the adsorption of this compound on highly oriented pyrolytic graphite (B72142) (HOPG), identifying the preferred adsorption site and explaining the observed assembly structures. researchgate.net Studies have also explored the adsorption of this compound on metal surfaces like Cu(111), determining adsorption heights and the orientation of the molecule relative to the surface, indicating chemisorption with the phenyl backbone largely parallel to the surface. diamond.ac.ukacs.org

Computational Studies on Structure-Property Relationships

Computational methods are invaluable for establishing structure-property relationships in this compound derivatives. By systematically varying the molecular structure in simulations, researchers can predict how these changes influence properties such as electronic energy levels, charge transport characteristics, and optical absorption. rsc.orgnih.govscispace.commdpi.com

Studies have used computational approaches to explore how modifications to the this compound core and the addition of different substituents impact the HOMO-LUMO gap, charge distribution, and molecular conformation, all of which are critical for performance in electronic applications like organic photovoltaics and field-effect transistors. rsc.orgresearchgate.netrsc.orgresearchgate.netscispace.commdpi.comresearchgate.netcore.ac.uk For instance, computational studies have guided the design of new this compound-based materials with tailored electronic properties for use as n-type semiconductors. rsc.orgresearchgate.net The ability to predict these properties computationally accelerates the design and discovery of novel this compound-based materials with desired functionalities. rsc.orgnih.gov

In Silico Design of Two-Dimensional (2D) Polymers with this compound Platforms

In silico design approaches, particularly using DFT calculations, have been instrumental in the investigation of two-dimensional (2D) conjugated polymers incorporating this compound cores rsc.orgrsc.org. These studies aim to understand how the structural features of these polymers influence their electronic and charge-transport properties rsc.orgrsc.org.

Research has explored the impact of various factors on the properties of this compound-based 2D polymers, including the nature of the conjugated platform (comparing electron-deficient this compound with electron-rich Truxene (B166851) and Triindole), the type and position of bridging units (e.g., phenylene or ethynylene), and the number of linkers connecting the cores rsc.orgrsc.orgresearchgate.net. By studying molecular fragments (dimers and trimers) and periodic 2D structures, researchers can evaluate the electronic communication between the C₃-symmetric this compound units and predict properties like band gaps and charge transport parameters rsc.orgrsc.org. These computational studies provide guidelines for designing 2D materials with potential applications in areas such as sensing, photocatalysis, and electronics rsc.orgrsc.org.

Correlating Molecular Structure with Redox Reaction Mechanisms

The molecular structure of this compound, with its redox-active C=O groups and activated terminal benzene (B151609) rings, underpins its multi-electron redox reaction activity oaepublish.com. Computational studies are vital in elucidating the mechanisms of these redox processes and correlating them with structural features researchgate.net.

DFT calculations have been used to investigate the lithiation/delithiation process in this compound-based materials for applications in lithium-ion batteries oaepublish.com. These studies suggest that the this compound moiety can undergo a six-electron transfer, hosting lithium ions around the oxygen atoms and activated terminal benzene rings within a narrow voltage range oaepublish.com. Understanding the structure-function relationship between molecular structures and redox reaction mechanisms is crucial for designing multi-functional organic electrodes with enhanced battery performance researchgate.net.

Furthermore, electrochemical analysis, often complemented by theoretical calculations, helps to establish the electron affinity and LUMO energy levels of this compound derivatives, which are critical parameters for their performance in electronic devices researchgate.net.

Elucidating Electronic Communication and Charge Transport Pathways

Understanding electronic communication and charge transport pathways in this compound-based materials is essential for their application in organic electronics frontiersin.orgmdpi.com. Computational studies provide insights into how molecular structure and arrangement influence these processes.

DFT calculations are used to investigate the electronic structure, including HOMO and LUMO levels, and to predict charge transport properties like reorganization energies frontiersin.orgresearchgate.net. The rigid coplanar structure and C₃h symmetry of the this compound core contribute to a well-delocalized electronic structure, which is beneficial for effective charge transport frontiersin.org.

Studies on 2D polymers with this compound platforms analyze how the nature and connectivity of the cores and linkers affect electronic communication and charge transport parameters rsc.orgrsc.org. These calculations help in understanding how to tune properties like band gap and charge carrier mobility by modifying the molecular architecture rsc.orgrsc.org.

Experimental techniques like flash-photolysis time-resolved microwave conductivity measurements are also used to screen microscopic charge carrier transport properties and dynamics in this compound derivatives, providing experimental data to validate and complement computational findings researchgate.net. The orientation of this compound molecules on surfaces can also significantly impact charge transport efficiency by influencing molecular orbital overlap and the formation of interface dipole layers mdpi.comacs.org.

Supramolecular Chemistry and Self Assembly of Truxenone Systems

Host-Guest Chemistry and Molecular Recognition

Truxenone-based systems have been explored for their ability to act as hosts, selectively binding to guest molecules through non-covalent interactions. This host-guest chemistry is fundamental to molecular recognition, a process where molecules bind specifically but transiently to one another. wikipedia.orgnih.gov

Design Principles for this compound-Based Host Frameworks

The design of this compound-based host frameworks often leverages the molecule's rigid, C3-symmetric core to create well-defined cavities or pockets capable of encapsulating guest species. berkeley.edu Functionalization of the this compound core with various peripheral substituents allows for tuning the size, shape, and chemical environment of these cavities, influencing their interaction with potential guests. evitachem.com Strategies include incorporating flexible alkyl chains or polar groups to enhance solubility and control self-association. evitachem.com The geometry and dimensions of the building blocks, such as this compound, can be controlled to direct the topological evolution of structural periodicity in extended structures like covalent organic frameworks (COFs), where this compound derivatives have been used as building blocks. researchgate.netacs.org

Exploration of Host-Guest Interactions and Binding Selectivity

The exploration of host-guest interactions involving this compound systems focuses on understanding the nature and strength of the non-covalent forces driving complex formation. These interactions can include van der Waals forces, π-π interactions between aromatic units, and hydrogen bonding, particularly when functional groups capable of hydrogen bonding are present on the this compound derivative or the guest molecule. wikipedia.orgresearchgate.net Binding selectivity, the preferential binding of one guest over others, is a key aspect of molecular recognition. wikipedia.org Selectivity in supramolecular host-guest complexes can be influenced by the complementarity of the host cavity and guest molecule in terms of size, shape, and electronic properties. The influence of reaction conditions, such as solvent effects, on experimentally observed selectivity is also a critical consideration. rsc.org

Molecular Encapsulation and Guest Behavior within this compound Cavities

This compound-based hosts can encapsulate guest molecules within their cavities. wikipedia.org This molecular encapsulation can lead to altered behavior of the guest molecule compared to its behavior in free solution. wikipedia.orgacs.org For instance, guest molecules that would typically undergo bimolecular reactions might be stabilized within the host cavity due to restricted mobility and isolation. wikipedia.org The spectroscopic signatures of encapsulated guests can also provide insights into the host-guest interactions and the environment within the cavity. wikipedia.org While some host-guest systems show reversible encapsulation, in other cases, the guest may be permanently trapped. wikipedia.org

Controlled Self-Assembly at Interfaces and in Bulk

The controlled self-assembly of this compound derivatives allows for the creation of ordered structures in both two and three dimensions. This is particularly relevant for applications in organic electronics and nanoscale materials. researchgate.netresearchgate.net

Two-Dimensional (2D) Ordered Self-Assembly on Planar Substrates (e.g., HOPG)

This compound derivatives have been shown to form two-dimensional ordered self-assemblies at liquid-solid interfaces, such as on highly oriented pyrolytic graphite (B72142) (HOPG) surfaces. researchgate.netresearchgate.nettandfonline.com Scanning tunneling microscopy (STM) is a key technique used to visualize these self-assembled monolayers and understand their structures at the atomic or molecular level. researchgate.netresearchgate.netresearchgate.nettandfonline.com These 2D assemblies can exhibit different packing arrangements, and the resulting structures can be influenced by factors such as the solvent and the presence of peripheral substituents. researchgate.netresearchgate.net Truxenones, being 3-fold symmetric organic semiconductors, have been shown to self-assemble into epitaxial open-pored structures on surfaces like Cu(111), which is considered unusual for this class of molecules. acs.org

Influence of Peripheral Substituents (e.g., Alkyl Chains) on Self-Assembly Patterns

The nature and position of peripheral substituents on the this compound core significantly impact its self-assembly behavior. evitachem.comresearchgate.nettandfonline.com For discotic liquid crystals based on this compound, flexible alkyl chains attached to the periphery promote self-assembly into columnar liquid crystalline phases. evitachem.com The length and branching of these alkyl chains can influence the specific columnar phase and its temperature range. researchgate.nettandfonline.comtandfonline.com Studies have shown that varying the peripheral alkyl chain substituents can control the formation of two-dimensional ordered self-assemblies at liquid-solid interfaces. researchgate.netresearchgate.nettandfonline.com For example, different alkyl chain substitution patterns on this compound discogens have been synthesized, and their self-assembly behaviors in solution and on HOPG surfaces have been investigated, revealing control over the resulting monolayer structures. researchgate.nettandfonline.com The steric bulk of substituents, such as methoxy (B1213986) groups, can also affect the mesomorphism and self-assembly properties of this compound derivatives. researchgate.netresearchgate.net

Data Table: Influence of Alkyl Chain Substitution on this compound Self-Assembly

| This compound Derivative | Peripheral Substituents | Self-Assembly Behavior (Bulk) | Self-Assembly Pattern (HOPG) | Reference |

| This compound Discogens (7a-f) | Different alkyl chain patterns | Hexagonal columnar mesophase | 2D ordered self-assembly, patterns controlled by substituents | researchgate.nettandfonline.com |

| This compound-C14 | Six C14 alkyl chains | Not specified in snippet | Stripe assembling structures | researchgate.net |

| Tertriazine-truxene-C14 | Six C14 alkyl chains and tertriazine groups | Not specified in snippet | Two kinds of domains, influenced by hydrogen bonding | researchgate.net |

| Truxenoneones (6a-d) | Three long alkoxy chains and three methoxy groups | Enantiotropic Colh phase | Not specified in snippet | researchgate.net |

Detailed Research Findings:

Research on this compound derivatives with different alkyl chain substitution patterns has revealed that while the type of mesophase (e.g., hexagonal columnar) might not change, the phase transition temperatures and mesophase ranges are significantly affected. tandfonline.com Strong π-π intermolecular interactions are identified as the dominant force for the 3D self-assembly into columnar arrangements in the bulk phase. tandfonline.com In 2D self-assembly on HOPG, scanning tunneling microscopy studies have shown that the peripheral alkyl chain patterns directly influence the resulting monolayer structures. researchgate.nettandfonline.com For instance, specific this compound derivatives (7c and 7f) with different alkyl chain patterns showed distinct two-dimensional monolayer self-assembled structures on HOPG. researchgate.nettandfonline.com The presence of hydrogen bonding interactions, in addition to van der Waals forces, can also play a role in influencing the molecular orientation and conformation in 2D supramolecular architectures of this compound derivatives. acs.orgresearchgate.net

Formation of Three-Dimensional (3D) Ordered Mesophases: Hexagonal Columnar Structures (Discotic Liquid Crystals)

This compound derivatives, especially those functionalized with peripheral flexible chains, are known to exhibit thermotropic liquid crystalline behavior, forming discotic mesophases researchgate.nettandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.com. A prominent mesophase observed for many this compound discogens is the three-dimensional ordered hexagonal columnar (Colh) phase researchgate.nettandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comfigshare.comresearchgate.net. In this phase, the rigid, disc-shaped this compound cores stack upon one another to form columns, which are then arranged in a hexagonal lattice in two dimensions researchgate.netnih.gov. The flexible alkyl chains attached to the core fill the space between these columns, providing a liquid-like environment that allows for facile movement and contributes to the liquid crystalline nature researchgate.netnih.gov.

The formation and characteristics of these columnar mesophases are typically investigated using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) researchgate.nettandfonline.comresearchgate.nettandfonline.com. POM reveals the characteristic textures of the liquid crystalline phases, while DSC provides information on phase transition temperatures and associated enthalpy changes researchgate.netresearchgate.net. XRD is crucial for determining the structural parameters of the mesophase, such as the lattice dimensions of the hexagonal arrangement of columns researchgate.nettandfonline.comresearchgate.nettandfonline.com.

Research has shown that the specific substitution pattern and the length of the peripheral alkyl chains significantly influence the mesomorphic properties of this compound derivatives researchgate.netresearchgate.netfigshare.comresearchgate.nettandfonline.com. Different substitution patterns can affect the phase transition temperatures and the breadth of the mesophase range researchgate.netfigshare.com. For instance, some this compound discogens have been shown to exhibit a single hexagonal columnar mesophase over a wide temperature range, including room temperature researchgate.nettandfonline.comtandfonline.com. In some cases, variations in chain length or the introduction of different linking groups can even modulate the type of columnar phase observed, from hexagonal to rectangular tandfonline.com. The strong π-π interactions between the polycyclic aromatic cores are considered a dominant driving force for the formation of these columnar assemblies researchgate.netresearchgate.netresearchgate.net.

Data from DSC measurements can provide specific transition temperatures for these mesophases. For example, studies on hexakis(alkoxy)this compound discotic liquid crystals have reported detailed phase transition temperatures and enthalpy changes, illustrating the thermal stability and range of the hexagonal columnar phases researchgate.net.

Investigation of Supramolecular Nanostructures and Hierarchical Organization

Beyond bulk mesophases, this compound derivatives also exhibit remarkable self-assembly behavior in solution and at interfaces, leading to the formation of supramolecular nanostructures researchgate.nettandfonline.comresearchgate.nettandfonline.com. The investigation of these structures provides insights into the hierarchical organization capabilities of these molecules.

In solution, the self-assembly of this compound derivatives can be studied using techniques like concentration-variation ¹H NMR and scanning electron microscopy (SEM) researchgate.netresearchgate.nettandfonline.com. These studies have indicated that this compound cores can self-aggregate in solution, driven primarily by π-π facial interactions between the aromatic units researchgate.netresearchgate.netresearchgate.net.

The self-assembly of this compound discogens at liquid-solid interfaces has been extensively investigated using scanning tunneling microscopy (STM) researchgate.nettandfonline.comresearchgate.nettandfonline.comfigshare.comresearchgate.net. STM allows for the direct visualization of the two-dimensional (2D) ordered structures formed on atomically flat surfaces, such as highly oriented pyrolytic graphite (HOPG) researchgate.nettandfonline.comresearchgate.nettandfonline.comfigshare.comresearchgate.net. These studies have demonstrated that this compound derivatives can form well-ordered 2D monolayer structures, and the patterns of these assemblies can be controlled by the peripheral alkyl chain substitution patterns researchgate.nettandfonline.comresearchgate.nettandfonline.com. Examples include the formation of periodic hexagonal geometries and other distinct 2D architectures at the interface researchgate.nettandfonline.comresearchgate.netfigshare.comresearchgate.net. The study of these 2D self-assembled monolayers is considered beneficial for understanding the 3D mesomorphic properties observed in the bulk researchgate.netresearchgate.netresearchgate.net.

The concept of hierarchical organization is relevant to this compound systems as molecules assemble into primary supramolecular structures (like stacks or aggregates) which then organize into larger, ordered architectures (such as columnar phases or extended 2D networks) oup.comnih.gov. While this compound's structure facilitates self-assembly, the extent and nature of hierarchical organization can depend on the specific derivative and the environment acs.orgresearchgate.net. Studies on the hierarchical assembly of molecular systems, including those involving discotic liquid crystals, explore how asymmetric molecular aggregations can lead to higher-level ordered structures and even express chirality at the supramolecular level oup.comacs.org. However, it has also been noted that in certain contexts, the stability of initial molecular arrangements might preclude further hierarchical assembly acs.orgresearchgate.net.

Reactivity and Mechanistic Investigations of Truxenone

Electron Transfer and Redox Chemistry

Truxenone and its derivatives exhibit notable electron-accepting behavior and undergo reversible redox reactions smolecule.comrsc.org. This characteristic is particularly relevant for their use in applications like organic photovoltaic devices and lithium-ion batteries smolecule.com.

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of this compound and its adducts rsc.orgresearchgate.net. Studies employing reductive cyclic voltammetry in dichloromethane (B109758) solutions have revealed the electron-accepting behavior of this compound derivatives rsc.orgresearchgate.net. For instance, this compound adducts with cyanoestervinylene moieties show multiple semi-reversible reduction waves, with the number of waves correlating with the degree of functionalization rsc.orgresearchgate.net. This compound itself can show four reduction processes in THF solution researchgate.net.

In reductive CV experiments of this compound adducts (T1A, T2A, and T3A), the first and second half-wave potentials are typically observed around -0.55 V and -0.80 V, respectively rsc.orgresearchgate.net. More highly functionalized derivatives, such as T2A and T3A, exhibit additional reduction events at more negative potentials rsc.orgresearchgate.net.

Table 1: Reductive Electrochemical Properties of this compound Adducts

| Adduct | E½(1) (V) | E½(2) (V) | E½(3) (V) | E½(4) (V) | Reference |

| T1A | -0.55 | -0.81 | - | - | rsc.org |

| T2A | -0.55 | -0.80 | -1.13 | - | rsc.orgresearchgate.net |

| T3A | -0.55 | -0.80 | -1.01 | -1.39 | rsc.orgresearchgate.net |

| This compound | -1.39 | -1.91 | -2.38 | (-2.57 V peak) | researchgate.net |

Note: Potentials are approximate and can vary depending on experimental conditions and reference electrode.

Quantification of Electron Affinity and Reductive Characteristics

This compound derivatives generally exhibit slightly higher electron affinities compared to compounds like PCBM, making them effective electron acceptors rsc.orgresearchgate.netrsc.orgacs.org. The electron affinity can be influenced by the nature of substituents on the this compound core, particularly electron-withdrawing groups acs.org. The LUMO energy levels, estimated from the onset of reduction in CV, provide a measure of electron affinity rsc.orgresearchgate.net. For example, this compound adducts have shown LUMO energy levels ranging from -3.87 to -3.88 eV rsc.org. The Knoevenagel functionalization of this compound is an effective method to control its electron affinity acs.org.

The reductive characteristics of this compound derivatives are described as clearly defined and highly reversible rsc.orgresearchgate.netrsc.org. This reversibility is crucial for their performance in applications requiring repeated redox cycles, such as batteries smolecule.com.

Multi-Electron Redox Mechanisms of this compound Derivatives

The presence of multiple carbonyl groups in this compound contributes to its ability to undergo multi-electron redox reactions smolecule.comresearchgate.netoaepublish.com. This property is particularly exploited in energy storage applications. For instance, the this compound moiety has been shown to undergo a six-electron transfer process during lithiation and delithiation in the context of lithium-ion batteries oaepublish.comresearchgate.netnortheastern.edu. Theoretical calculations and experimental results support a six Li⁺ insertion/extraction mechanism for each this compound unit in certain covalent organic frameworks researchgate.netnortheastern.edu.

The reduction of ketonic functionalities in organic solids can generate ketyl radicals, which are often transient kyushu-u.ac.jp. However, in some cases, like fluorenone, the ketyl radical can be stable kyushu-u.ac.jp. This compound, having multiple fluorenone substructures, can undergo multiple reversible redox reactions in the solid state, although the efficiency can be affected by the stability of the generated ketyl radicals kyushu-u.ac.jp. This compound used as a cathode material in a solid-state lithium-ion battery showed an initial discharge capacity indicative of approximately 2.7 electrons reaction per mole, although with some capacity deterioration over cycles kyushu-u.ac.jp.

Transformation Reactions and Reaction Pathways

This compound participates in various transformation reactions, and understanding their mechanisms is crucial for its synthetic utility and application development.

Mechanistic Insights into Knoevenagel Condensation Reactions

The Knoevenagel condensation is a significant reaction involving this compound, particularly in the synthesis of electron-deficient this compound derivatives rsc.orgacs.org. This reaction typically involves the condensation of the carbonyl groups of this compound with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326) rsc.orgsemanticscholar.org. The Knoevenagel functionalization effectively converts the relatively flat this compound core into a more bowl-shaped structure, which can influence its electronic properties, including electron affinity acs.org. The formation of mono-, bis-, and tris-adducts through Knoevenagel condensation with reagents like ethyl cyanoacetate has been demonstrated rsc.orgsemanticscholar.org.

Intramolecular Condensation Reactions for Fullerene Fragment Synthesis

Truxene (B166851), the core structure of this compound, serves as a molecular skeleton upon which fragments of fullerenes, such as the prototypical fullerene C₆₀, can be assembled mdpi.comresearchgate.netdntb.gov.ua. The triple condensation of indanone yields truxene, providing access to these skeletons mdpi.comresearchgate.net.

Research has explored the use of this compound-based precursors for the direct synthesis of fullerenes and non-planar aromatic structures, often referred to as "buckybowls" or "fullerene fragments" znaturforsch.comthieme-connect.com. This approach is based on the concept of "rolling up" pre-designed polycyclic aromatic hydrocarbons (PAHs) through intramolecular aryl-aryl condensation under flash vacuum pyrolysis (FVP) conditions researchgate.net.

Studies have investigated the synthesis of bromine-substituted this compound derivatives as prospective precursors for geodesic structures znaturforsch.com. The underlying mechanism of fullerene formation from these precursors during flash pyrolysis has been discussed znaturforsch.com. For instance, a precursor containing all 60 carbon atoms required for C₆₀ and 72 out of the 90 necessary C-C bonds, along with three bromine atoms, has been used to achieve isolable quantities of C₆₀ fullerene through intramolecular condensation znaturforsch.com.

The mechanism of intramolecular condensation under FVP conditions has been schematically represented, illustrating how these reactions can lead to highly condensed structures researchgate.net. The presence of halogens like chlorine or bromine in the precursor is considered essential for effective aryl-aryl condensation via a free radical mechanism researchgate.net. However, the use of halogen functionalizations can face limitations with larger molecules like fullerene precursors researchgate.net.

Alternative strategies, such as thermally provoked HF homo-elimination, have been found to be efficient for selective intramolecular aryl-aryl coupling, offering new prospects for synthesizing non-planar aromatic hydrocarbons and fullerenes using FVP researchgate.net.

Reactivity for Covalent Organic Framework (COF) Formation